(5E)-5-[2-(butan-2-yloxy)benzylidene]-1-(3-chloro-2-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
(5E)-5-[2-(butan-2-yloxy)benzylidene]-1-(3-chloro-2-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzylidene group, a thioxodihydropyrimidine core, and various substituents that contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[2-(butan-2-yloxy)benzylidene]-1-(3-chloro-2-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. The key steps include:
Formation of the thioxodihydropyrimidine core: This can be achieved through the reaction of appropriate aldehydes with thiourea under acidic or basic conditions.
Introduction of the benzylidene group: This step involves the condensation of the thioxodihydropyrimidine intermediate with 2-(butan-2-yloxy)benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[2-(butan-2-yloxy)benzylidene]-1-(3-chloro-2-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings or the thioxodihydropyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5E)-5-[2-(butan-2-yloxy)benzylidene]-1-(3-chloro-2-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5E)-5-[2-(butan-2-yloxy)benzylidene]-1-(3-chloro-2-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing various biochemical pathways.
Interacting with cellular components: Affecting cell signaling, gene expression, and other cellular processes.
Inducing oxidative stress: Leading to cell damage or death in certain contexts.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar aromatic properties.
2,2’-Bipyridyl: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.
Uniqueness
(5E)-5-[2-(butan-2-yloxy)benzylidene]-1-(3-chloro-2-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
IUPAC Name |
(5E)-5-[(2-butan-2-yloxyphenyl)methylidene]-1-(3-chloro-2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-4-13(2)28-19-11-6-5-8-15(19)12-16-20(26)24-22(29)25(21(16)27)18-10-7-9-17(23)14(18)3/h5-13H,4H2,1-3H3,(H,24,26,29)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZMDQRSHKVWCS-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC=C1C=C2C(=O)NC(=S)N(C2=O)C3=C(C(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=CC=CC=C1/C=C/2\C(=O)NC(=S)N(C2=O)C3=C(C(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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